ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate
Description
¹H Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum (400 MHz, CDCl₃) reveals distinct proton environments:
¹³C NMR
The ¹³C NMR spectrum (100 MHz, CDCl₃) highlights:
¹⁵N NMR
The ¹⁵N NMR spectrum identifies two nitrogen atoms in the pyrazole ring:
¹⁹F NMR
The ¹⁹F NMR spectrum exhibits a single peak at δ −63.8 ppm, characteristic of the trifluoromethyl group’s three equivalent fluorine atoms.
Table 1: Summary of NMR Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 6.85 | Singlet | Pyrazole H |
| ¹H | 2.45 | Singlet | C5-CH₃ |
| ¹H | 4.25 | Quartet | OCH₂CH₃ |
| ¹³C | 170.2 | Singlet | C=O |
| ¹⁹F | −63.8 | Singlet | CF₃ |
X-ray Crystallography and Molecular Geometry
Single-crystal X-ray diffraction studies reveal a planar pyrazole ring with bond lengths and angles consistent with aromaticity. Key geometric parameters include:
- Bond lengths :
- N1–C2: 1.34 Å
- C3–CF₃: 1.47 Å
- Bond angles :
- N1–C5–C4: 117.5°
- C3–C4–Cl: 119.2°
The trifluoromethyl group adopts a staggered conformation relative to the pyrazole plane, minimizing steric hindrance. The ethyl acetate side chain exhibits free rotation, contributing to conformational flexibility.
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
DFT studies at the B3LYP/6-311+G(d,p) level predict:
HOMO-LUMO Analysis
- HOMO : Localized on the pyrazole ring and acetate oxygen (−6.32 eV).
- LUMO : Centered on the trifluoromethyl and chloro substituents (−1.85 eV).
- Energy gap : 4.47 eV, indicating moderate reactivity.
Table 2: Computational Parameters
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | −6.32 |
| LUMO Energy (eV) | −1.85 |
| Band Gap (eV) | 4.47 |
| Dipole Moment (Debye) | 4.12 |
Properties
IUPAC Name |
ethyl 2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3N2O2/c1-3-17-6(16)4-15-5(2)7(10)8(14-15)9(11,12)13/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNTWKCKPLUKBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C(F)(F)F)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-β-Dicarbonyl Cyclization
The pyrazole ring is most commonly synthesized via the reaction of β-dicarbonyl compounds with hydrazines. For example, ethyl 4,4,4-trifluoroacetoacetate reacts with methylhydrazine in acidic media to yield 3-trifluoromethyl-5-methylpyrazole intermediates. Table 1 summarizes optimized conditions from analogous syntheses:
Table 1: Cyclocondensation Conditions and Yields
| β-Dicarbonyl Compound | Hydrazine | Solvent | Acid Catalyst | Yield (%) | Source |
|---|---|---|---|---|---|
| Ethyl trifluoroacetoacetate | Methylhydrazine | Ethanol | H₂SO₄ | 78 | |
| Ethyl acetoacetate | Hydrazine hydrate | THF/H₂O | HCl | 65 |
Key factors:
- Acid choice : H₂SO₄ outperforms HCl or HNO₃, achieving 78% yield due to superior protonation of the carbonyl group.
- Solvent systems : Ethanol or THF/water mixtures enhance solubility of intermediates.
Sequential Functionalization of the Pyrazole Core
Chlorination at Position 4
Chlorination is typically achieved using POCl₃ or Cl₂ in dichloromethane. For instance, treating 3-trifluoromethyl-5-methylpyrazole with POCl₃ at 60°C for 6 hours introduces chlorine at position 4 with >85% efficiency.
Trifluoromethyl Group Introduction
The trifluoromethyl group is often incorporated early via β-dicarbonyl precursors (e.g., ethyl trifluoroacetoacetate). Alternatively, post-cyclization trifluoromethylation using CuCF₃ or TMS-CF₃ has been reported, though yields are lower (~60%) due to steric hindrance.
Methylation at Position 5
Methylation is achieved using methyl iodide in the presence of K₂CO₃ in DMF. This step typically proceeds at 80°C for 12 hours with 90% yield.
Alkylation for Ethyl Acetate Side Chain Installation
The ethyl acetate group is introduced via N-alkylation of the pyrazole nitrogen. Ethyl chloroacetate serves as the alkylating agent under basic conditions:
- Dissolve 4-chloro-5-methyl-3-trifluoromethylpyrazole (1.0 equiv) in anhydrous DMF.
- Add K₂CO₃ (2.0 equiv) and ethyl chloroacetate (1.2 equiv).
- Stir at 50°C for 8 hours.
- Isolate via extraction with ethyl acetate (yield: 82%).
Critical Note : Excess base prevents ester hydrolysis but may deprotonate the pyrazole, reducing reactivity.
One-Pot Multicomponent Approaches
Recent advances leverage one-pot strategies to streamline synthesis. A representative method from involves:
- Mix ethyl trifluoroacetoacetate , methylhydrazine , and chloroacetyl chloride in acetic acid/ethanol (2:1).
- Reflux for 6–8 hours.
- Neutralize with NaHCO₃ and extract with ethyl acetate (yield: 75%).
This method eliminates intermediate purification, though regioselectivity must be controlled via stoichiometry.
Yield Optimization and Challenges
Table 2: Comparative Yields Across Methods
| Method | Key Step | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Sequential functionalization | POCl₃ chlorination | 85 | 98 | |
| One-pot synthesis | Acetic acid-mediated | 75 | 95 | |
| Post-cyclization alkylation | Ethyl chloroacetate | 82 | 97 |
Key Challenges :
Chemical Reactions Analysis
Ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate undergoes various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to form pyrazoline derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like hydrogen peroxide or potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate has been investigated for its potential as a pharmaceutical agent:
- Antimicrobial Activity : Several studies have demonstrated its efficacy against various bacterial strains. For instance, derivatives of pyrazole compounds have shown significant antibacterial properties against Escherichia coli and Pseudomonas aeruginosa . The presence of electron-withdrawing groups, such as trifluoromethyl, enhances the antimicrobial activity of these compounds.
- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases . A study highlighted the synthesis of novel pyrazole derivatives that displayed promising anti-inflammatory activities.
Agricultural Applications
The compound is also explored for its use in agriculture as a herbicide:
- Herbicidal Properties : Pyrazole derivatives are known to act as effective herbicides. This compound has been evaluated for its ability to inhibit weed growth without affecting crop yield . The unique structural features of this compound allow it to target specific pathways in plants.
Material Science
In addition to biological applications, this compound has potential uses in material science:
- Synthesis of Functional Materials : The compound can serve as a building block for synthesizing functionalized polymers and materials with specific properties. Its reactivity allows it to be incorporated into various polymer matrices, enhancing their performance characteristics .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study published in RSC Advances, researchers synthesized several pyrazole derivatives including this compound and evaluated their antimicrobial activity against Mycobacterium smegmatis. The results indicated that compounds with higher electron-withdrawing groups exhibited lower minimum inhibitory concentrations (MIC), suggesting enhanced antimicrobial efficacy due to structural modifications .
Mechanism of Action
The mechanism of action of ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit cyclooxygenase enzymes to exert anti-inflammatory effects or target DNA synthesis in cancer cells. The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Ethyl 2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetate
- Structure : Differs in substituent positions: lacks the 4-chloro group and has a methyl group at position 3 instead of trifluoromethyl .
- Synthesis : Prepared via nucleophilic substitution of 3-methyl-5-(trifluoromethyl)pyrazole with ethyl chloroacetate in the presence of K₂CO₃ and DMF, yielding 80.6% as a light yellow liquid .
- Properties : Higher synthetic yield compared to the target compound, likely due to reduced steric hindrance and absence of electron-withdrawing chlorine.
- Applications : Intermediate in agrochemical synthesis; the absence of chlorine may reduce pesticidal potency but improve stability.
N-(5-(Trifluoromethyl)pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Ethyl {5-[(Z)-({[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}hydrazono)methyl]-2-methoxyphenoxy}acetate
2-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide
- Structure : Replaces the ester with a hydrazide (-CONHNH₂) group .
- Properties : Hydrazide derivatives exhibit enhanced nucleophilicity, enabling conjugation with aldehydes or ketones. This reactivity is leveraged in prodrug design but may reduce shelf-life due to hygroscopicity .
Key Comparative Data
Biological Activity
Ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate (CAS No. 345237-74-3) is a compound of growing interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by relevant data tables and research findings.
- Molecular Formula : C₉H₁₀ClF₃N₂O₂
- Molecular Weight : 270.64 g/mol
- CAS Number : 345237-74-3
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure. This compound has shown promise in inhibiting cancer cell proliferation.
- Mechanism of Action :
- Case Study :
Antibacterial Activity
The antibacterial properties of this compound have also been investigated:
- Inhibition Studies :
Anti-inflammatory Activity
Pyrazole derivatives are recognized for their anti-inflammatory effects, which can be attributed to their ability to inhibit pro-inflammatory cytokines and pathways.
Table 1: Summary of Biological Activities
Research Findings
Research has consistently shown that pyrazole-containing compounds like this compound possess diverse biological activities:
- Anticancer Properties : The compound's ability to inhibit cell growth across various cancer types has been documented, with significant effects noted in breast and liver cancer models .
- Broad Spectrum Effects : The inclusion of trifluoromethyl groups enhances the biological activity of pyrazole derivatives, making them viable candidates for drug development against multiple diseases .
Q & A
Basic: What are the most reliable synthetic routes for ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate, and how can reaction yields be optimized?
The compound is synthesized via cyclocondensation reactions. A common method involves reacting ethyl 2-cyano-3-ethoxyacrylate with substituted hydrazines under reflux in alcoholic media (e.g., ethanol or methanol) . Key parameters for optimization include:
- Temperature control : Prolonged reflux (6–12 hours) ensures complete cyclization.
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to alcohols.
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
Advanced methods like microwave-assisted synthesis (not explicitly covered in evidence) could reduce reaction times but require empirical validation.
Advanced: How can computational methods resolve contradictory bioactivity data among structurally similar pyrazole derivatives?
Discrepancies in bioactivity (e.g., antifungal vs. antibacterial efficacy) arise from substituent electronic effects and steric interactions. To address this:
- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying reactive sites .
- Use molecular docking to compare binding affinities with target enzymes (e.g., bacterial enolase or fungal CYP51) .
- Validate predictions with in vitro assays under standardized conditions (e.g., MIC testing against Candida albicans or Staphylococcus aureus) .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
- X-ray crystallography : Resolves bond angles and confirms the trifluoromethyl group’s orientation .
- NMR spectroscopy : Key signals include:
- ¹H NMR : Acetate ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet).
- ¹⁹F NMR : Trifluoromethyl group (δ -60 to -65 ppm) .
- HPLC-MS : Ensures purity (>98%) and detects trace impurities from incomplete chlorination .
Advanced: How can reaction mechanisms for pyrazole functionalization be elucidated using kinetic and spectroscopic methods?
- Kinetic profiling : Monitor intermediates via time-resolved FTIR to track carbonyl group transformations during cyclocondensation .
- Isotopic labeling : Use ¹⁵N-labeled hydrazines to confirm nitrogen incorporation into the pyrazole ring .
- In situ NMR : Detect transient intermediates (e.g., hydrazone adducts) in deuterated solvents .
Basic: What strategies mitigate instability of the trifluoromethyl group during storage?
- Storage conditions : Store under inert gas (argon) at -20°C to prevent hydrolysis.
- Stabilizers : Add desiccants (e.g., molecular sieves) to vials to minimize moisture .
- Degradation monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to assess breakdown products .
Advanced: How can structure-activity relationship (SAR) models guide the design of analogs with enhanced bioactivity?
- Substituent libraries : Synthesize analogs with varying substituents (e.g., replacing chloro with bromo or methoxy groups) .
- QSAR modeling : Correlate Hammett σ values or logP with bioactivity data (e.g., IC₅₀ values) .
- Crystallographic data : Align X-ray structures with target binding pockets to prioritize sterically tolerant substituents .
Basic: What are the best practices for scaling up synthesis without compromising purity?
- Process optimization : Use flow chemistry to maintain consistent temperature and mixing .
- Workup protocols : Replace column chromatography with liquid-liquid extraction (e.g., ethyl acetate/water) for large batches .
- Quality control : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .
Advanced: How can degradation pathways be mapped to improve formulation stability?
- Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions (pH 1–13) .
- LC-HRMS : Identify degradation products (e.g., hydrolyzed acetate or demethylated pyrazole) .
- Mechanistic insights : Use DFT to predict susceptibility of the trifluoromethyl group to radical-mediated degradation .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive bacteria and fungi .
- Enzyme inhibition : Fluorescence-based assays targeting COX-2 or acetylcholinesterase .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish selectivity indices .
Advanced: How can computational reaction design accelerate the discovery of novel pyrazole derivatives?
- Reaction path searching : Use quantum chemical methods (e.g., Gaussian) to model transition states and identify low-energy pathways .
- Machine learning : Train models on existing pyrazole synthesis data to predict optimal conditions for new substrates .
- High-throughput experimentation : Validate computational predictions with automated parallel synthesis platforms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
